molecular formula C8H10ClN3O2 B7926083 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide

2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide

Cat. No.: B7926083
M. Wt: 215.64 g/mol
InChI Key: MGNKCYUGHFBOSQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a methoxy group, and a pyrazinylmethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrazine and 3-methoxybenzylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and condensation reactions, to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to further reactions, such as acylation, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic reactions and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide: shares structural similarities with other acetamides and pyrazine derivatives.

    This compound: is similar to compounds like 2-chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-benzamide and 2-chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(3-methoxypyrazin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNKCYUGHFBOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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